molecular formula C23H20ClFN4O2 B2690845 4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021093-94-6

4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Número de catálogo: B2690845
Número CAS: 1021093-94-6
Peso molecular: 438.89
Clave InChI: JYYAALIRVHXTKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with:

  • A 4-chloro group at position 2.
  • A 4-fluorophenyl ring at position 1.
  • A 3-methyl group.
  • A carboxamide moiety at position 5, linked to a 4-methoxyphenethyl side chain.

This scaffold is structurally complex, combining halogenated aryl groups, a heterocyclic backbone, and a polar carboxamide tail. Such modifications are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Propiedades

IUPAC Name

4-chloro-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2/c1-14-20-21(24)19(23(30)26-12-11-15-3-9-18(31-2)10-4-15)13-27-22(20)29(28-14)17-7-5-16(25)6-8-17/h3-10,13H,11-12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYAALIRVHXTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS Number: 1021093-94-6) is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and oncology. The following sections delve into its synthesis, structure-activity relationships (SAR), and biological activities based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClFN4O2C_{23}H_{20}ClFN_{4}O_{2}, with a molecular weight of 438.9 g/mol. The structure is characterized by a pyrazolo[3,4-b]pyridine core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₀ClFN₄O₂
Molecular Weight438.9 g/mol
CAS Number1021093-94-6

Biological Activity Overview

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including but not limited to:

  • Antitumor Activity : Pyrazolo derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have highlighted their efficacy against BRAF(V600E) and EGFR mutations, which are critical targets in cancer therapy.
  • Anti-inflammatory Effects : The anti-inflammatory properties of pyrazolo compounds have been explored in various models, suggesting their potential use in treating inflammatory diseases.
  • Neuropharmacological Effects : Some derivatives act as positive allosteric modulators (PAMs) for metabotropic glutamate receptors, indicating potential applications in neurodegenerative diseases such as Parkinson's disease.

Structure-Activity Relationship (SAR)

The SAR studies of pyrazolo derivatives suggest that specific substitutions on the pyrazole ring significantly affect their biological activity. For instance:

  • The presence of halogens (such as chlorine and fluorine) can enhance binding affinity to target proteins.
  • Methoxy groups contribute to increased lipophilicity, facilitating better membrane permeability.

These modifications are crucial for optimizing the pharmacological profiles of these compounds.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluating a series of pyrazolo derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that specific substitutions on the pyrazole ring enhanced antitumor efficacy compared to standard chemotherapeutics like doxorubicin.
  • Neuropharmacological Evaluation : Research on related compounds has shown that PAMs targeting mGlu4 receptors can improve motor function in rodent models of Parkinson's disease. These findings suggest that 4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide may exhibit similar effects due to its structural similarities with known PAMs.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Pyrazolo[3,4-b]Pyridine Derivatives

5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6)
  • Key Differences :
    • Replaces the carboxamide at position 5 with a carboxylic acid.
    • Introduces a cyclopropyl group at position 4.
  • Implications :
    • The carboxylic acid enhances hydrophilicity but reduces membrane permeability compared to the carboxamide in the target compound.
    • Cyclopropyl substitution may improve metabolic stability by blocking oxidation pathways .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Key Differences :
    • Utilizes a simpler pyrazole core instead of pyrazolo[3,4-b]pyridine.
    • Substitutes the 4-methoxyphenethyl group with a 3-pyridylmethyl moiety.
  • The 3-pyridylmethyl group may enhance interactions with metal ions or polar residues in binding pockets .

Substituted Pyridine and Pyrimidine Analogs

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7)
  • Key Differences: Replaces the pyrazolo[3,4-b]pyridine with a pyridine-piperazine-benzoxazinone hybrid. Incorporates a trifluoromethyl group for enhanced lipophilicity.
  • Implications: The trifluoromethyl group increases metabolic resistance but may introduce steric hindrance. The benzoxazinone moiety could confer unique hydrogen-bonding capabilities .
N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923175-15-9)
  • Key Differences :
    • Features a pyrazolo[4,3-c]pyridine core with a 5-propyl chain.
    • Substitutes the 4-methoxyphenethyl with a 4-methylphenyl group.
  • Implications: The propyl chain may enhance hydrophobic interactions in non-polar environments. Reduced electron-donating capacity (methyl vs. methoxy) alters electronic properties .

Comparative Data Table

Compound Name / CAS Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[3,4-b]pyridine 4-Cl, 1-(4-FPh), 3-Me, N-(4-MeOPhCH2CH2) ~455 (estimated) High lipophilicity, potential CNS activity
5-Chloro-6-cyclopropyl...-4-carboxylic acid Pyrazolo[3,4-b]pyridine 6-cyclopropyl, 4-COOH 345.76 Improved metabolic stability
5-(4-ClPh)-1-(2,4-Cl2Ph)-...pyrazole-3-carboxamide Pyrazole 1-(2,4-Cl2Ph), N-(3-pyridylmethyl) 471.76 Enhanced polar interactions
4-[3-Cl-5-(CF3)Py]-...piperazine-1-carboxamide Pyridine-piperazine 3-Cl, 5-CF3, N-(benzoxazin-6-yl) 455.8 High ligand efficiency

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.